molecular formula C45H80N6O6 B1230313 CID 3011700

CID 3011700

Cat. No.: B1230313
M. Wt: 801.2 g/mol
InChI Key: PPZWAJHYVRKUKB-IOKUSETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is known for its complex molecular structure and significant biological activities, including antifungal, antimicrobial, anticancer, and neuroprotective properties.

Preparation Methods

The preparation of crambescidin 800 involves the extraction from marine sponges, followed by purification processes. The synthetic routes for crambescidin 800 are complex due to its intricate structure.

Chemical Reactions Analysis

Crambescidin 800 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of crambescidin 800, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Crambescidin 800 has a wide range of scientific research applications:

    Antifungal and Antimicrobial Properties: It demonstrates potent antifungal and antimicrobial activities, making it a potential lead compound in fighting fungal infections and pathogenic bacteria.

    Anticancer Properties: Research indicates that crambescidin 800 can inhibit tumor cell proliferation, disrupt tumor cell adhesion, and activate apoptotic signaling, leading to tumor regression in various cancer models.

    Neuroprotective Effects:

Mechanism of Action

The mechanism of action of crambescidin 800 involves multiple pathways. It exerts its effects by inducing cell cycle arrest and apoptosis in fungal and cancer cells. The molecular targets include key proteins involved in cell cycle regulation and apoptosis pathways. For example, in cancer cells, crambescidin 800 disrupts tumor cell adhesion and activates apoptotic signaling, leading to tumor regression .

Comparison with Similar Compounds

Crambescidin 800 is unique due to its potent biological activities and complex structure. Similar compounds include crambescidin-816 and crambescidin-830, which share similar antifungal and antimicrobial properties. variations in their molecular structures can significantly affect their biological activities and selectivity.

Properties

Molecular Formula

C45H80N6O6

Molecular Weight

801.2 g/mol

InChI

InChI=1S/C45H80N6O6/c1-3-38-22-16-17-27-44(57-38)33-36-24-25-39-41(45(28-19-21-35(2)56-45)49-43(48-44)51(36)39)42(54)55-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-40(53)50(31-20-29-46)34-37(52)26-30-47/h16,22,35-39,41,52H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49)/t35-,36+,37?,38+,39-,41-,44+,45-/m1/s1

InChI Key

PPZWAJHYVRKUKB-IOKUSETGSA-N

Isomeric SMILES

CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCC[C@H](O5)C)N2

SMILES

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2

Canonical SMILES

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2

Synonyms

crambescidin 800

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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